molecular formula C8H8ClF2NS B1455694 3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline CAS No. 1179075-22-9

3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline

Cat. No. B1455694
M. Wt: 223.67 g/mol
InChI Key: BNCQGWMLWMLWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline”, also known as CDFA, is a chemical compound with the molecular formula C8H8ClF2NS . It has a molecular weight of 223.67 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline” is 1S/C8H8ClF2NS/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7H,4,12H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.

Scientific Research Applications

Synthesis and Material Science

  • Ortho-Selective Chlorination and Oxidation

    Aniline derivatives are used in ortho-selective chlorination and oxidation processes, where the amide directing group assists in radical-mediated selective chlorination under aqueous conditions, showing the adaptability of these compounds in synthesis protocols (Vinayak et al., 2018).

  • Electro-Emissive Devices (EEDs)

    Sulfuric acid-doped binary copolymer films using aniline and haloanilines have been developed for applications in electro-emissive devices, highlighting the potential of aniline derivatives in creating materials with significant IR emissivity modulation capability, relevant for thermal control and camouflage (Wang et al., 2020).

Environmental Applications

  • Aniline Degradation

    Studies on aniline degradation by bacterial strains highlight the environmental relevance of aniline derivatives. A strain capable of using aniline or acetanilide as sole carbon and energy sources was isolated, capable of degrading high concentrations of aniline, indicating the importance of these compounds in bioremediation processes (Liu et al., 2002).

  • Biodegradation of Azo Dyes

    Integrated systems using elemental iron and aerobic biological oxidation have been evaluated for the treatment of azo dye wastewater, where aniline derivatives like sulfanilic acid are cleaved from azo bonds and shown to be readily biodegradable, suggesting potential for waste treatment applications (Saxe et al., 2006).

properties

IUPAC Name

3-chloro-2-(2,2-difluoroethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2NS/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCQGWMLWMLWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SCC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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